2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
Description
The compound 2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide features a tetrahydroquinazoline core substituted with a trifluoromethyl group at the 4-position. The acetamide side chain is modified with an o-tolyloxy (2-methylphenoxy) moiety. This structure combines a heterocyclic scaffold with fluorinated and aromatic substituents, which are common in pharmaceuticals for enhancing metabolic stability and target binding .
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-13-6-2-5-9-16(13)28-12-18(27)24-11-10-17-25-15-8-4-3-7-14(15)19(26-17)20(21,22)23/h2,5-6,9H,3-4,7-8,10-12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHCGFXKEYLJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the o-tolyloxy group and the subsequent introduction of the trifluoromethyl-tetrahydroquinazolinyl moiety. Common reagents used in these reactions include tolyl alcohols, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydroquinazoline Family
BG15170 ()
- Structure : 1-(4-Methylphenyl)-5-oxo-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}pyrrolidine-3-carboxamide.
- Key Differences : Replaces the o-tolyloxy-acetamide group with a pyrrolidine-3-carboxamide linked to a 4-methylphenyl moiety.
- Implications : The pyrrolidine ring may enhance conformational flexibility, while the 4-methylphenyl group could influence lipophilicity and target interactions.
Compound 5 ()
- Structure : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide.
- Key Differences: Substitutes the tetrahydroquinazoline core with a dihydroquinazolinone and introduces a sulfamoylphenyl group.
- Synthetic Yield : 87% (higher than many analogs) .
- Melting Point : 269.0°C, indicating strong intermolecular interactions due to sulfonamide groups .
Acetamide Derivatives with Heterocyclic Cores
Compounds 9a–9e ()
- Structures : Benzoimidazole-triazole-thiazole hybrids with acetamide linkages.
- Key Differences : Lack the tetrahydroquinazoline core but share acetamide functionality. For example, 9c includes a 4-bromophenyl-thiazole group.
- Synthetic Conditions : Reactions involve Cu(I)-catalyzed azide-alkyne cycloaddition, differing from the tetrahydroquinazoline synthesis routes .
Compounds 4a–4h ()
Fluorinated and Trifluoromethylated Analogs
Cooling Agent ()
- Structure: 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide.
- Key Differences : Retains the acetamide backbone but replaces the tetrahydroquinazoline with pyrazole and thiophene rings.
- Application : Marketed as a cooling agent, highlighting the role of fluorinated groups in sensory modulation .
EP 3 532 474 B1 ()
Comparative Data Tables
Table 2: Functional Group Impact on Properties
Key Research Findings
- Synthetic Feasibility : The target compound’s tetrahydroquinazoline core is synthetically accessible via methods similar to (yields >80% for related structures) .
- Fluorine Effects : The trifluoromethyl group, as seen in BG15170 and EP 3 532 474 B1, improves pharmacokinetic profiles by resisting oxidative metabolism .
- Structural Flexibility : Analogous compounds (e.g., ’s 9a–9e) demonstrate that modular synthesis allows for tuning of electronic and steric properties .
Biological Activity
The compound 2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological profile, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 356.37 g/mol
- CAS Number : 881939-81-7
The structure features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of ribosyldihydronicotinamide dehydrogenase, which plays a role in detoxification processes in human cells .
- Receptor Interaction : It may also interact with melatonin receptors, influencing circadian rhythms and reproductive functions .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, tetrahydroquinazoline derivatives have been reported to induce apoptosis in cancer cells through various pathways. The specific effects of this compound on cancer cell lines require further investigation.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with melatonin receptor activity may offer neuroprotective benefits. This could be particularly relevant for neurodegenerative diseases where oxidative stress is a contributing factor.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Showed significant reduction in cell viability in cancer cell lines treated with similar compounds. |
| Study B | Assess neuroprotective properties | Indicated potential protective effects against oxidative stress in neuronal cultures. |
| Study C | Investigate enzyme inhibition | Confirmed inhibition of ribosyldihydronicotinamide dehydrogenase activity at micromolar concentrations. |
Toxicity and Safety Profile
The safety profile of this compound is essential for its potential therapeutic applications. Current data suggest low acute toxicity; however, detailed toxicity studies are necessary to establish safe dosage levels and identify any adverse effects.
Q & A
Q. What are the key synthetic routes for 2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide?
The synthesis typically involves multi-step reactions, starting with coupling intermediates like chloroacetamides or azido precursors. For example:
- Step 1 : Refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water solvent system (8:2) to form azido intermediates .
- Step 2 : Subsequent coupling with trifluoromethyl-tetrahydroquinazoline derivatives under controlled conditions (e.g., DMF solvent, copper catalysts) to form the final acetamide .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is used to track reaction progress .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly observing trifluoromethyl (-CF₃) and aromatic proton signals .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
Q. What functional groups influence the compound’s reactivity and bioactivity?
- The o-tolyloxy group enhances lipophilicity, potentially improving blood-brain barrier penetration .
- The trifluoromethyl-tetrahydroquinazoline moiety contributes to binding affinity with biological targets (e.g., kinases, neurotransmitter receptors) .
- The acetamide linker provides metabolic stability by resisting enzymatic hydrolysis .
Q. How is purity ensured during synthesis?
- Crystallization : Ethanol is used for solid intermediates .
- Extraction : Liquid products are purified via ethyl acetate washes and dried over Na₂SO₄ .
- Chromatography : Column chromatography or preparative HPLC resolves impurities in multi-step syntheses .
Q. What solvents and catalysts are commonly used in its preparation?
- Solvents : Toluene, DMF, and acetonitrile are preferred for their polarity and boiling points .
- Catalysts : Copper salts (e.g., CuI) for azide-alkyne cycloaddition or palladium for cross-coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Temperature Control : Refluxing at 80–100°C for azide formation minimizes side reactions .
- Catalyst Screening : Testing alternative catalysts (e.g., PdCl₂ vs. CuI) can enhance coupling efficiency .
- Solvent Optimization : Replacing toluene with DMF increases solubility of polar intermediates .
Q. How do structural modifications impact pharmacological activity?
- Case Study : Replacing the o-tolyloxy group with a fluorophenyl moiety (as in analogous compounds) reduced cytotoxicity in vitro by 30% but retained target binding .
- Data-Driven Approach : Quantitative structure-activity relationship (QSAR) models predict bioactivity changes when altering the quinazoline core .
Q. What strategies resolve contradictions in spectroscopic data?
- Cross-Validation : Compare NMR (¹H/¹³C) and MS data to confirm assignments. For example, a ¹H NMR peak at δ 7.2–7.5 ppm may overlap aromatic protons from o-tolyloxy and quinazoline groups, requiring 2D-COSY for resolution .
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in acetamide) .
Q. How can analogues be designed to improve metabolic stability?
- Bioisosteric Replacement : Substitute the acetamide linker with a sulfonamide group, as seen in related compounds, to reduce hepatic clearance .
- Prodrug Approach : Introduce ester groups at the o-tolyloxy position for delayed hydrolysis in vivo .
Q. What in vitro assays are recommended for initial bioactivity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
